molecular formula C21H20O5 B2727263 3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 637749-35-0

3-(3-methoxyphenoxy)-2-methyl-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No.: B2727263
CAS No.: 637749-35-0
M. Wt: 352.386
InChI Key: IVJDQMMVMBHQDU-UHFFFAOYSA-N
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Description

Phenol derivatives, such as the one you mentioned, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are often used in various industries, including plastics, adhesives, and coatings, due to their ability to improve these materials’ thermal stability and flame resistance .


Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols . These methods have allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties to these compounds .


Chemical Reactions Analysis

Phenol derivatives undergo various chemical reactions, including hydroxylation of benzenes, nucleophilic aromatic substitutions, electrophilic aromatic substitutions, and metal-catalyzed cross-coupling reactions .

Scientific Research Applications

Organic Synthesis Applications

The compound's structure relates closely to chromenes, a class of compounds with significant synthetic interest due to their biological activities and presence in natural products. Research has demonstrated efficient synthetic routes to chromene derivatives, highlighting their potential in generating biologically active compounds and novel materials. For example, Coelho et al. (1992) reported an efficient method for synthesizing prenylpterocarpin, a compound structurally related to chromenes, showcasing the versatility of chromene derivatives in organic synthesis (A. L. Coelho et al., 1992).

Material Science Applications

In material science, chromene derivatives have been explored for their electronic properties. For instance, Dian et al. (1986) investigated the electrochemical synthesis of polythiophenes and polyselenophenes, compounds that share a structural resemblance with chromenes, highlighting their potential in creating conductive polymeric materials (G. Dian et al., 1986).

Biological Activity

The biological activities of chromene derivatives have been a focus of intense research. Behrami et al. (2019) synthesized new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial properties. These compounds showed significant bacteriostatic and bactericidal activity, indicating the therapeutic potential of chromene derivatives (A. Behrami & F. Dobroshi, 2019).

Fluorophore Applications

Uchiyama et al. (2006) explored the fluorescence properties of a related compound, 8-methoxy-4-methyl-2H-benzo[g]chromen-2-one, demonstrating its potential as a fluorogenic sensor due to its environment-sensitive fluorescence characteristics. This research underscores the utility of chromene derivatives in developing new sensors and imaging tools (S. Uchiyama et al., 2006).

Mechanism of Action

The mechanism of action of a compound depends on its structure and the biological system it interacts with. For phenol derivatives, potential biological activities, including anti-tumor and anti-inflammatory effects, have been reported .

Safety and Hazards

Safety data sheets provide information on the hazards of a substance and the necessary precautionary measures . For phenol derivatives, hazards may include acute toxicity, skin irritation, eye irritation, and environmental hazards .

Future Directions

Phenol derivatives continue to be a focus of research due to their potential applications in various fields. Future directions may include the development of new synthetic methods, exploration of new applications, and investigation of their biological activities .

Properties

IUPAC Name

3-(3-methoxyphenoxy)-2-methyl-7-(2-methylprop-2-enoxy)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13(2)12-24-16-8-9-18-19(11-16)25-14(3)21(20(18)22)26-17-7-5-6-15(10-17)23-4/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJDQMMVMBHQDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=C)C)OC3=CC=CC(=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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